molecular formula C6H7NO2 B1388661 2-Methoxypyridin-4-ol CAS No. 66080-45-3

2-Methoxypyridin-4-ol

Cat. No. B1388661
CAS RN: 66080-45-3
M. Wt: 125.13 g/mol
InChI Key: LRNDOTVCAIEGPH-UHFFFAOYSA-N
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Description

2-Methoxypyridin-4-ol is a chemical compound with the empirical formula C6H7NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 2-Methoxypyridin-4-ol can be represented by the SMILES string COc1c(O)ccnc1 . This indicates that the molecule contains a pyridine ring with a methoxy group (OCH3) and a hydroxyl group (OH) attached to it .

Safety And Hazards

The safety data sheet for a related compound, 2-Bromo-3-methoxypyridin-4-ol, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation .

properties

IUPAC Name

2-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-4-5(8)2-3-7-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNDOTVCAIEGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314632
Record name 2-Methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypyridin-4-ol

CAS RN

66080-45-3
Record name 2-Methoxy-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66080-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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